molecular formula C10H14BrN B1516994 [3-(3-Bromo-phenyl)-propyl]-methyl-amine CAS No. 886763-00-4

[3-(3-Bromo-phenyl)-propyl]-methyl-amine

Cat. No.: B1516994
CAS No.: 886763-00-4
M. Wt: 228.13 g/mol
InChI Key: DGFQHUKUNIXVRQ-UHFFFAOYSA-N
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Description

The compound “[3-(3-Bromo-phenyl)-propyl]-methyl-amine” is an organic compound containing a bromine atom attached to a phenyl group (a benzene ring), which is further attached to a propyl group (a three-carbon chain). At the end of this chain, there is a methylamine group (a nitrogen atom bonded to a hydrogen and a methyl group) .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring (the phenyl group) with a bromine atom attached. This would be connected to a three-carbon chain (the propyl group), with a nitrogen atom bonded to a hydrogen and a methyl group at the end .


Chemical Reactions Analysis

The bromine atom in this compound makes it a good candidate for further reactions, particularly nucleophilic substitutions. The amine group could also participate in reactions, such as forming amides with carboxylic acids .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Noolvi et al. (2014) detailed the synthesis of novel azetidine-2-one derivatives of 1H-benzimidazole, starting from a compound similar to "[3-(3-Bromo-phenyl)-propyl]-methyl-amine" through a series of synthetic steps. These derivatives exhibited significant antibacterial and cytotoxic activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Noolvi et al., 2014).

Material Science and Surface Coating

El‐Wahab et al. (2015) synthesized heterocyclic compounds for use as antimicrobial additives in polyurethane varnish and printing ink paste. These compounds, related in structure to "this compound," were found to exhibit very good antimicrobial effects when incorporated into these materials, highlighting their application in enhancing the antimicrobial properties of surface coatings (El‐Wahab et al., 2015).

Catalysis

Research by Bei et al. (1999) explored phenyl backbone-derived P,O- and P,N-ligands for palladium/ligand-catalyzed aminations of aryl bromides, iodides, and chlorides. Their study showcases the catalytic utility of such compounds in facilitating aminations, a fundamental reaction in organic synthesis (Bei et al., 1999).

Properties

IUPAC Name

3-(3-bromophenyl)-N-methylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-12-7-3-5-9-4-2-6-10(11)8-9/h2,4,6,8,12H,3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFQHUKUNIXVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701297332
Record name 3-Bromo-N-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886763-00-4
Record name 3-Bromo-N-methylbenzenepropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886763-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-N-methylbenzenepropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701297332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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